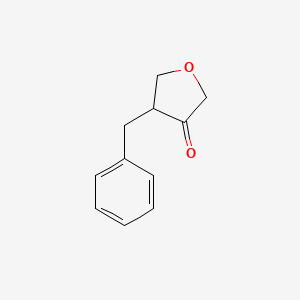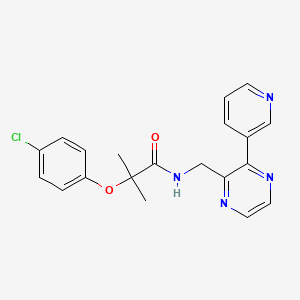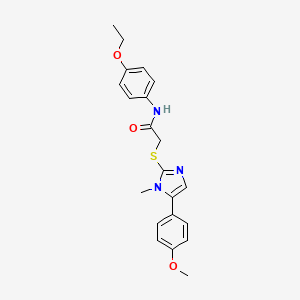
4-Benzyloxolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxolan-3-one is a chemical compound with the IUPAC name 4-benzyldihydrofuran-3 (2H)-one . It has a molecular weight of 176.22 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for 4-Benzyloxolan-3-one is 1S/C11H12O2/c12-11-8-13-7-10 (11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it’s recommended to use specialized software or databases .Chemical Reactions Analysis
Specific chemical reactions involving 4-Benzyloxolan-3-one are not available in the search results. Chemical reactions can vary widely depending on the conditions and reactants involved .Physical And Chemical Properties Analysis
4-Benzyloxolan-3-one is a liquid at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources .Applications De Recherche Scientifique
Alternate Substrate Inhibitors
4H-3,1-Benzoxazin-4-ones, a class closely related to 4-Benzyloxolan-3-one, are studied for their potential as alternate substrate inhibitors of human leukocyte elastase, suggesting a pathway for the development of potent enzyme inhibitors. These compounds can be designed to enhance potency and stability against enzymatic degradation (Krantz et al., 1990).
Asymmetric Synthesis
The asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones, which shares structural similarities with 4-Benzyloxolan-3-one, is vital for drug discovery due to their bioactive properties. A phase-transfer-catalyzed alkylation method has been developed, offering a new pathway for the enantioselective synthesis of these compounds (Pawliczek et al., 2018).
Defence Chemicals in Plants
Hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, play a crucial role in the defense of cereals against pests and diseases. Their significant role in plant defense suggests potential agricultural applications, including the development of pest-resistant crops (Niemeyer, 1988).
Ecological Role and Bioactivity
The bioactivity and ecological roles of (2H)-1,4-benzoxazin-3(4H)-ones, related to 4-Benzyloxolan-3-one, have been extensively studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds offer insights into natural herbicide models and pharmaceutical developments (Macias et al., 2009).
Electrochemical C-H Amination
An innovative electrochemical protocol for the synthesis of 1,4-benzoxazin-3-ones demonstrates a sustainable access to these heterocycles. This method, applicable to a broad scope of substrates, underlines the environmental benefits and efficiency of synthesizing benzoxazinone derivatives (Wesenberg et al., 2017).
Antifungal and Antioxidant Activities
Studies on 1,4-benzoxazin-3-one derivatives have shown potent antibacterial activity against phytopathogenic bacteria, suggesting their use as novel antibacterial agents. Their superior efficacy compared to traditional antibiotics indicates a promising avenue for agricultural applications (Rao et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-benzyloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABYXFFGUUYCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxolan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2948417.png)


![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2948420.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-isopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2948421.png)

![N-benzylspiro[3.4]octan-5-amine](/img/structure/B2948423.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2948426.png)


![2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2948433.png)

